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molecular formula C14H13Br2NO2 B8735987 2-Bromo-1-(4-methoxyphenyl)-2-(3-pyridyl)ethanone hydrobromide CAS No. 97422-26-9

2-Bromo-1-(4-methoxyphenyl)-2-(3-pyridyl)ethanone hydrobromide

Cat. No. B8735987
M. Wt: 387.07 g/mol
InChI Key: ZEDZSJVLMNQCDQ-UHFFFAOYSA-N
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Patent
US06620825B1

Procedure details

1-(4-Methoxyphenyl)-2-(3-pyridyl)ethanone (6.85 g) was dissolved in acetic acid (36 mL), bromine (1.7 mL) was added to the solution and the resulting mixture was stirred at 80° C. for 3 h. After the mixture was cooled with ice-water, the crude crystalline mass was collected by filtration. The crude crystalline was recrystallized from ethanol-ethyl ether to afford the title compound (10.4 g, yield 89%).
Quantity
6.85 g
Type
reactant
Reaction Step One
Quantity
36 mL
Type
solvent
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
89%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9](=[O:17])[CH2:10][C:11]2[CH:12]=[N:13][CH:14]=[CH:15][CH:16]=2)=[CH:5][CH:4]=1.[Br:18]Br>C(O)(=O)C>[BrH:18].[Br:18][CH:10]([C:11]1[CH:12]=[N:13][CH:14]=[CH:15][CH:16]=1)[C:9]([C:6]1[CH:5]=[CH:4][C:3]([O:2][CH3:1])=[CH:8][CH:7]=1)=[O:17] |f:3.4|

Inputs

Step One
Name
Quantity
6.85 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C(CC=1C=NC=CC1)=O
Name
Quantity
36 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
1.7 mL
Type
reactant
Smiles
BrBr
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at 80° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the crude crystalline mass was collected by filtration
CUSTOM
Type
CUSTOM
Details
The crude crystalline was recrystallized from ethanol-ethyl ether

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
Br.BrC(C(=O)C1=CC=C(C=C1)OC)C=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 10.4 g
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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